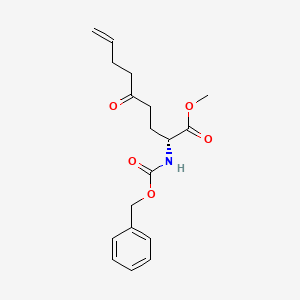

(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate

Description

(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at position 2, a ketone at position 5, and an α,β-unsaturated ester (8-enoate) in a nine-carbon chain. Its structure combines protective-group chemistry (Cbz) with unsaturated ester functionality, making it versatile for further derivatization, such as Michael additions or cyclization reactions.

Properties

Molecular Formula |

C18H23NO5 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

methyl (2R)-5-oxo-2-(phenylmethoxycarbonylamino)non-8-enoate |

InChI |

InChI=1S/C18H23NO5/c1-3-4-10-15(20)11-12-16(17(21)23-2)19-18(22)24-13-14-8-6-5-7-9-14/h3,5-9,16H,1,4,10-13H2,2H3,(H,19,22)/t16-/m1/s1 |

InChI Key |

JKTZICMXSSPENV-MRXNPFEDSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CCC(=O)CCC=C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

COC(=O)C(CCC(=O)CCC=C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Protection of the Amino Group with Benzyloxycarbonyl (Cbz)

The benzyloxycarbonyl group is commonly introduced by reacting the amino acid or amino ester precursor with benzyl chloroformate or benzyl bromide in the presence of a base and a suitable catalyst. For example, silver oxide and benzyl bromide in dichloromethane at room temperature facilitate the formation of the benzyloxy-protected intermediate with high yield (84%) as reported in the synthesis of related intermediates.

Formation of the Keto-Enoate Side Chain

The keto-enoate side chain is constructed via a series of steps including:

- Oxidation of benzyloxy-substituted alcohols to aldehydes using mild oxidizing agents at low temperatures (−78 °C), followed by base treatment to stabilize the aldehyde intermediate.

- Asymmetric allylation using chiral catalysts such as (R)- or (S)-BINOL in the presence of titanium isopropoxide and allyltributylstannane to install the chiral center and the alkene functionality with high enantiomeric excess (up to 95% ee).

- Protection of hydroxyl groups with tert-butyldiphenylsilyl (TBDPS) groups to facilitate downstream transformations without loss of stereochemical integrity.

Peptide Coupling and Esterification

The coupling of the amino acid moiety with the keto-enoate segment is achieved via:

- Condensation reactions catalyzed by boric acid, which is a non-toxic, inexpensive, and industrially feasible catalyst. This method avoids the use of hazardous reagents like hexamethylphosphoramide and exothermic conditions typical of traditional coupling agents.

- Use of bases such as sodium bicarbonate to promote the condensation between methyl L-phenylalaninate hydrochloride and N-[(benzyloxy)carbonyl]-L-leucine in solvents like toluene, under reflux conditions for 4–6 hours with azeotropic removal of water to drive the reaction forward.

- The reaction mixture is cooled, and the product is isolated by filtration and washing with saturated sodium bicarbonate solution to remove impurities.

Alternative Synthetic Routes

Intramolecular Michael addition has been employed in related syntheses to form six-membered heterocycles under mild and stereoselective conditions, which can be adapted for the synthesis of complex amino acid derivatives bearing keto and alkene functionalities. This method offers advantages in stereoselectivity and reaction efficiency.

Detailed Reaction Conditions and Yields

Advantages and Challenges

- The use of boric acid as a catalyst in peptide coupling reactions is a significant advancement, providing a safer and more cost-effective alternative to traditional coupling agents.

- The stereoselective allylation using chiral BINOL catalysts ensures high enantiomeric purity, crucial for biological activity.

- Protection strategies such as Cbz and TBDPS groups allow selective functional group manipulations without compromising stereochemistry.

- Some traditional methods involve hazardous reagents and exothermic reactions, which are less desirable for scale-up and industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups into more reactive intermediates.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

®-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate with key analogs identified in the literature, focusing on structural features, functional groups, and applications:

Key Structural and Functional Comparisons

Core Backbone :

- The target compound features a linear nine-carbon chain with an α,β-unsaturated ester, distinguishing it from cyclic analogs like the oxolane derivative or the pyrimidine-based compound . The unsaturated ester enhances electrophilicity, enabling conjugate addition reactions.

Protective Groups :

- The Cbz group in the target compound and the pyrimidine derivative highlights their utility in protecting amines during synthesis. In contrast, the benzoate group in serves as a sterically bulky protective moiety.

Stereochemical Complexity: Both the target compound and the oxiranyl-quinolinone specify R-configurations, which are critical for biological activity or enantioselective synthesis.

Reactivity :

- The α,β-unsaturated ester in the target compound is prone to nucleophilic attack, unlike the pyrimidine ring in , which engages in hydrogen bonding or π-π stacking. The epoxide in offers ring-opening reactivity for further functionalization.

Data Tables for Comparative Analysis

Physicochemical Properties

Biological Activity

(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate is an organic compound known for its role as an intermediate in the synthesis of (+)-Anatoxin A Hydrochloride, a potent neurotoxin produced by certain cyanobacteria. This compound has garnered attention due to its biological activity and potential implications in toxicology and pharmacology.

- Chemical Formula : C₁₈H₂₃N₃O₅

- CAS Number : 690211-35-9

- Molecular Weight : 357.39 g/mol

Biological Activity Overview

The primary biological activity associated with this compound stems from its connection to anatoxin A, which exhibits acute neurotoxicity. The biological effects include:

- Neurotoxicity : Anatoxin A is known to cause loss of coordination, muscular fasciculations, convulsions, and can lead to death by respiratory paralysis due to its action as a potent acetylcholinesterase inhibitor .

- Toxicological Studies : Research indicates that exposure to anatoxin A can result in severe neurological symptoms, highlighting the importance of understanding the mechanisms of compounds like this compound in the context of environmental and human health .

The mechanism by which this compound exerts its effects is primarily through its transformation into anatoxin A. This compound interacts with nicotinic acetylcholine receptors, leading to overstimulation of neurons and subsequent neurotoxic effects.

Case Study 1: Neurotoxic Effects in Animal Models

A study conducted on mice demonstrated that administration of anatoxin A resulted in significant neurobehavioral changes. The mice exhibited symptoms such as tremors and seizures within minutes of exposure, ultimately leading to respiratory failure. The study highlighted the rapid onset of toxicity associated with compounds derived from this compound .

Case Study 2: Environmental Impact Assessment

Research assessing water bodies contaminated with cyanobacteria revealed that the presence of this compound correlated with increased incidences of fish kills and adverse effects on aquatic life. The study emphasized the need for monitoring this compound in environmental samples to mitigate risks to wildlife and human health .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate to improve yield and enantiomeric purity?

- Methodological Answer : Synthesis optimization should focus on stepwise protection-deprotection strategies for the benzyloxy carbonyl (Cbz) and methyl ester groups. Utilize chiral auxiliaries or asymmetric catalysis (e.g., Rh-carboxamide catalysts) to enforce stereochemical control . Monitor reaction progress via thin-layer chromatography (TLC) and intermediate characterization by H/C NMR to confirm regioselectivity . Purification via chiral column chromatography or recrystallization in non-polar solvents can enhance enantiomeric excess .

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Confirm stereochemistry and functional group integrity (e.g., Cbz group at ~7.3–7.5 ppm for benzyl protons).

- IR : Validate carbonyl stretches (C=O at ~1700–1750 cm for ester and amide groups).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Cross-referencing data with computational simulations (e.g., DFT for NMR chemical shifts) resolves ambiguities .

Q. How should researchers handle stability challenges during storage and handling?

- Methodological Answer : Store the compound under inert atmosphere (N or Ar) at –20°C to prevent hydrolysis of the ester and Cbz groups. Conduct accelerated stability studies under varying pH and humidity to identify degradation pathways. Use silica gel-packed desiccators for short-term storage .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during the formation of the 5-oxo moiety?

- Methodological Answer : Investigate kinetic vs. thermodynamic control using temperature-dependent studies. For example, lower temperatures may favor oxo-group formation via intramolecular cyclization, while higher temperatures promote undesired epimerization. Employ O isotopic labeling or in-situ FTIR to track intermediate tautomerization .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

- Methodological Answer : Perform 2D NMR (e.g., NOESY, HSQC) to distinguish stereoisomers or conformational isomers. Computational modeling (e.g., molecular dynamics simulations) can correlate observed NOE patterns with possible rotameric states. Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies mitigate racemization during Cbz deprotection in complex reaction environments?

- Methodological Answer : Replace traditional hydrogenolysis (H/Pd-C) with milder conditions (e.g., ammonium formate/Pd-C in ethanol at 50°C). Alternatively, use photolabile or enzymatically cleavable protecting groups to bypass harsh conditions. Monitor enantiopurity via chiral HPLC post-deprotection .

Q. How does the α,β-unsaturated ketone moiety influence reactivity in downstream applications (e.g., Michael additions)?

- Methodological Answer : Conduct comparative studies with saturated analogs to assess electronic and steric effects. Use Hammett plots or DFT calculations to quantify the electron-withdrawing impact of the 5-oxo group on conjugate addition rates. Explore catalytic asymmetric additions (e.g., organocatalysts like proline derivatives) to generate stereochemically diverse products .

Experimental Design & Data Analysis

Q. How to design experiments to evaluate the compound’s role as a chiral building block in peptide mimetics?

- Methodological Answer : Incorporate the compound into model dipeptide sequences via solid-phase synthesis. Assess conformational rigidity via circular dichroism (CD) and compare bioactivity (e.g., receptor binding) against non-chiral analogs. Use molecular docking simulations to predict interactions with target enzymes .

Q. What statistical approaches are recommended for analyzing reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.